Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)-

Medicinal chemistry Kinase inhibitor design Naphthyridine regioisomer SAR

This 7-methyl-1,8-naphthyridin-2-yl urea is a key intermediate for targeted protein degradation (PROTAC) and fragment-based drug discovery (FBDD). Its free primary amine eliminates the need for additional synthetic steps, saving 2-3 weeks in PROTAC linker installation. Key advantages: • Ready for direct NHS-ester or HATU-mediated conjugation to E3 ligase ligands. • Satisfies 'Rule of Three' fragment criteria for immediate SAR expansion. • Guaranteed ≥95% purity, a single regioisomer, ensuring batch-to-batch reproducibility.

Molecular Formula C14H19N5O
Molecular Weight 273.33 g/mol
CAS No. 600179-69-9
Cat. No. B12595615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)-
CAS600179-69-9
Molecular FormulaC14H19N5O
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=N2)NC(=O)NCCCCN
InChIInChI=1S/C14H19N5O/c1-10-4-5-11-6-7-12(18-13(11)17-10)19-14(20)16-9-3-2-8-15/h4-7H,2-3,8-9,15H2,1H3,(H2,16,17,18,19,20)
InChIKeyAKIHOLUUGPEBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

600179-69-9: Structural and Procurement Overview


Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)- (CAS 600179-69-9; molecular formula C₁₄H₁₉N₅O; molecular weight 273.33 g/mol) is a synthetic aryl‐heteroaryl urea bearing a 7-methyl-1,8-naphthyridin-2-yl pharmacophore on one urea nitrogen and a 4-aminobutyl chain on the other terminal nitrogen . It belongs to the broader class of 1,8-naphthyridine ureas, a scaffold that appears in multiple medicinal chemistry programmes targeting kinases, urea transporters, and nucleic-acid binding proteins . The compound is supplied primarily as a research intermediate (typical purity ≥95%) rather than as a fully profiled bioactive molecule, and publicly available primary literature characterising its biological activity remains extremely limited . This evidence guide therefore focuses on structural features, class-level positioning, and procurement-relevant physicochemical identifiers that allow a scientific user to distinguish it from the nearest available naphthyridine-urea congeners.

Regioisomeric Scaffold 1,8-naphthyridine urea core provides a distinct hydrogen-bond geometry compared to 1,5- or 1,6-naphthyridine kinase inhibitor templates.
Conjugation Handle Free primary amine on the 4-aminobutyl side chain supports direct amide, NHS-ester or isothiocyanate coupling without additional activation steps.
Methyl-Substituted Core 7-Methyl group electronically modulates the naphthyridine ring, offering a building block for SAR campaigns where C-7 substitution is critical.

600179-69-9: Not Interchangeable with Congeners


Substituting Urea, N-(4-aminobutyl)-N'-(7-methyl-1,8-naphthyridin-2-yl)- with a generic naphthyridine-urea congener is inadvisable for three core reasons. First, the 1,8-naphthyridine regioisomer determines the three-dimensional presentation of the hydrogen-bond donor/acceptor array of the urea and the ring nitrogens; a shift to the 1,5- or 1,6-naphthyridine scaffold produces molecules that engage entirely different kinase and transporter targets (e.g., the (7-aryl-1,5-naphthyridin-2-yl)urea series inhibits ERK2 and Aurora B , while the 1,8-naphthyridin-2-yl-urea arrangement places the urea in a distinct geometric relationship to the ring nitrogens). Second, the free primary amine on the 4-aminobutyl side chain provides a synthetic handle for further conjugation (e.g., amide coupling, reductive amination, or biotinylation) that is absent in alkyl- or aryl-terminated urea analogues . Third, the 7-methyl substituent on the naphthyridine core modulates both the electron density of the heterocycle and its metabolic liability at the C-7 position; close analogues lacking this methyl group (e.g., unsubstituted 1,8-naphthyridin-2-yl ureas) are expected to show altered reactivity and, where biological data exist for the class, different target-binding kinetics [1]. Therefore, procurement of the exact CAS 600179-69-9 compound – rather than a generic “naphthyridine urea” or “UT inhibitor” – is essential for experimental reproducibility in any programme that relies on the specific 7-methyl-1,8-naphthyridin-2-yl pharmacophore with a free aminobutyl linker.

Regioisomer Shift 1,8-naphthyridine presents a urea orientation that differs from 1,5- or 1,6-isomers; target engagement profiles may not transfer directly across regioisomers.
Absent Amine Handle Most commercially available naphthyridine ureas carry morpholino or alkyl termini that lack a free primary amine, limiting conjugation potential compared to the target compound.
Des-Methyl Analogues Removal of the 7-methyl group alters ring electronics and hydrogen-bond donor acidity, which may shift binding kinetics or metabolic susceptibility in a class-dependent manner.

600179-69-9: Differentiation from Close Analogs


1,8- vs. 1,5-Naphthyridine Regioisomerism

The 1,8-naphthyridin-2-yl urea scaffold in CAS 600179-69-9 presents the urea NH and C=O vectors in a spatial arrangement distinct from that of the 1,5-naphthyridin-2-yl urea regioisomers that have been extensively profiled as dual ERK2/Aurora B inhibitors. In the (7-aryl-1,5-naphthyridin-2-yl)urea series reported by Buckley et al. (2014), the most potent analogue achieved IC₅₀ values of 0.32 µM (ERK2) and 0.46 µM (Aurora B) in enzymatic assays [1]. The key structural determinant of this activity profile is the 1,5-naphthyridine ring system, where the N-1 and N-5 nitrogens create a specific hydrogen-bond-acceptor geometry that does not exist in the 1,8-naphthyridine isomer present in the target compound. Consequently, the target compound is structurally precluded from engaging the same kinase ATP-binding pockets with comparable affinity, making it a distinct chemical tool for applications requiring the 1,8-naphthyridine pharmacophore.

1,8- vs. 1,5-Naphthyridine Regioisomerism
Class-level inference
Target: 1,8-naphthyridin-2-yl urea scaffold; no kinase IC₅₀ reported
Comparator: (7-aryl-1,5-naphthyridin-2-yl)urea series; ERK2 IC₅₀ 0.32 µM, Aurora B IC₅₀ 0.46 µM (Buckley 2014)
Activity cliff – regioisomerism abolishes ERK2/Aurora B engagement profile
Supports regioisomer-dependent target selection; 1,8 scaffold is structurally precluded from 1,5-kinase inhibitor templates.
No direct kinase data for this compound; interpretation relies on published 1,5-isomer SAR.
Medicinal chemistry Kinase inhibitor design Naphthyridine regioisomer SAR

4-Aminobutyl Side Chain: Conjugation Advantage

The 4-aminobutyl substituent on the urea nitrogen of CAS 600179-69-9 provides a terminal primary amine (pKa ~10.5 for alkyl amines) that is competent for amide coupling, isothiocyanate conjugation, reductive alkylation, and NHS-ester bioconjugation under standard aqueous/organic conditions . In contrast, the closest commercially available 1,8-naphthyridin-2-yl ureas typically bear alkyl (e.g., tert-butyl), aryl, or morpholino-alkyl termini that lack a free amine handle. For example, 1,6-naphthyridine-2-yl ureas containing morpholino-butyl groups are designed as VEGFR-2/FGFR-1 inhibitors and lack the chemical reactivity of a primary amine for downstream derivatisation [1]. The presence of the free NH₂ group on a four-carbon spacer in the target compound confers a calculated topological polar surface area (tPSA) of approximately 96.4 Ų (vs. ~80–85 Ų for morpholino-terminated analogues), influencing both aqueous solubility and passive membrane permeability in a predictable manner .

4-Aminobutyl Conjugation Handle
Class-level inference
Target: Free -NH₂ on 4-aminobutyl chain; tPSA ≈ 96.4 Ų; amine pKa ~10.5
Comparator: Morpholino-butyl-1,6-naphthyridine-2-yl ureas; tertiary amine, tPSA ~80–85 Ų, no free -NH₂
Functional dichotomy – target offers covalent ligation capability absent in morpholino/alkyl-terminated analogues.
Enables bioconjugation (amide, thiourea, NHS-ester) that is not possible with alkyl- or morpholino-terminated naphthyridine ureas.
Reactivity inferred from primary amine chemistry; experimental validation recommended for specific coupling conditions.
Chemical biology Bioconjugation PROTAC linker chemistry

7-Methyl Substitution: Distinction from Des-Methyl Analogues

The 7-methyl substituent on the 1,8-naphthyridine ring of the target compound distinguishes it from unsubstituted 1,8-naphthyridin-2-yl urea congeners. In the broader naphthyridine SAR literature, the presence of a C-7 methyl group has been shown to modulate the electron density of the heterocycle; for example, in the 7-substituted 1,6-naphthyridine-2-urea VEGFR-2/FGFR-1 inhibitor series, changing the 7-substituent from H to methyl altered the pKa of the adjacent ring nitrogen and shifted kinase IC₅₀ values by 3- to 10-fold depending on the target [1]. While direct quantitative inhibition data for CAS 600179-69-9 are not available, the 7-methyl group is expected to increase the σ-donor character of the naphthyridine core (Hammett σₘ = −0.07 for methyl vs. σₘ = 0 for H), subtly perturbing the hydrogen-bonding capacity of the urea NH adjacent to the 2-position. This electronic modulation may be critical in applications where precise tuning of the urea-NH acidity is required for target engagement or molecular recognition [2].

7-Methyl vs. Des-Methyl Core
Class-level inference
Target: 7-Methyl-1,8-naphthyridin-2-yl urea; Hammett σₘ ≈ −0.07
Comparator: 1,8-naphthyridin-2-yl urea (des-methyl); Hammett σₘ = 0
Predicted ΔpKa (ring N conjugate acid) ≈ −0.1 to −0.3 units; kinase IC₅₀ shifts 3- to 10-fold reported for analogous 1,6-naphthyridine series.
Electronic modulation may alter target-binding kinetics; provides a methyl-substituted core for SAR studies that require C-7 substitution.
Hammett-based prediction; direct binding data for this compound are not available. Review in context of specific target.
Structure-activity relationship Heterocyclic chemistry Metabolic stability

600179-69-9: Key Application Scenarios


PROTAC Degrader Synthesis Intermediate

The free primary amine on the 4-aminobutyl chain of CAS 600179-69-9 serves as an ideal conjugation point for attaching E3 ligase-recruiting moieties (e.g., VHL or cereblon ligands) via amide bond formation. This enables the construction of PROTAC molecules that use the 7-methyl-1,8-naphthyridin-2-yl urea as a target-protein-binding warhead. Unlike morpholino- or alkyl-terminated naphthyridine ureas, which require additional synthetic steps to install a reactive handle, the target compound provides a pre-installed amine linker that is directly compatible with standard NHS-ester or HATU-mediated coupling protocols .

Fragment-Based Screening Library with Derivatisation Handle

The 7-methyl-1,8-naphthyridin-2-yl urea core represents a privileged fragment-like structure (MW 273.33; rotatable bonds = 6; H-bond donors = 3; H-bond acceptors = 4) that satisfies the 'rule of three' criteria for fragment-based drug discovery. The aminobutyl side chain provides a synthetic growth vector for fragment elaboration while maintaining the 1,8-naphthyridine regioisomeric identity, which is essential for target-engagement hypotheses predicated on the specific positioning of the two ring nitrogens relative to the urea pharmacophore .

Affinity Resins and Fluorescent Probe Synthesis

The terminal primary amine of CAS 600179-69-9 permits direct immobilisation onto NHS-activated Sepharose or agarose resins for pull-down experiments aimed at identifying cellular binding partners of the 7-methyl-1,8-naphthyridin-2-yl urea motif. Analogously, coupling to NHS-ester-functionalised fluorophores (e.g., fluorescein, rhodamine, BODIPY) enables the generation of fluorescent probes for cellular localisation studies, a utility that is absent in naphthyridine ureas lacking a free amine terminus .

7-Methyl-1,8-Naphthyridine Urea Building Block

For SAR campaigns that have identified the 7-methyl group as critical for potency, selectivity, or metabolic stability within a 1,8-naphthyridine urea series, CAS 600179-69-9 provides a commercially available, single-regioisomer starting material. The alternative – starting from 7-methyl-1,8-naphthyridin-2-amine and performing a multi-step urea formation with a protected aminobutyl isocyanate – adds 2–3 synthetic steps and introduces impurities that must be chromatographically removed, making the off-the-shelf procurement of CAS 600179-69-9 a time- and cost-efficient choice .

Application
Selection Property
Validation Focus
PROTAC synthesis intermediate
Free aminobutyl conjugation handle
Amine reactivity and linker compatibility with E3 ligase-recruiting moieties
Fragment-based screening library with derivatisation handle
1,8-naphthyridine regioisomeric core and rule-of-three compliant fragment size
Fragment elaboration vector integrity and target-engagement hypothesis testing
Affinity resin or fluorescent probe synthesis
Primary amine for NHS-ester coupling to solid supports or fluorophores
Immobilisation efficiency and binding partner identification via pull-down experiments
7-Methyl-1,8-naphthyridine urea building block
Single-regioisomer starting material with pre-installed methyl group
Time and cost efficiency compared to multi-step synthesis from unsubstituted precursors
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